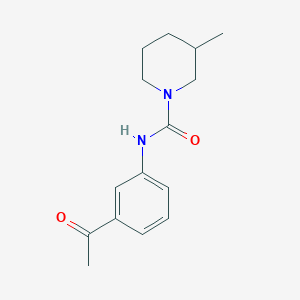
N-(2-hydroxy-4-methylphenyl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-4-methylphenyl)oxolane-2-carboxamide, commonly known as OM-85, is a synthetic compound that has been extensively studied for its potential therapeutic properties. OM-85 is a mixture of bacterial lysates derived from eight different species of non-pathogenic bacteria. This compound has been shown to have immunomodulatory effects and has been used in various clinical applications.
Wirkmechanismus
OM-85 works by stimulating the immune system. The bacterial lysates in OM-85 contain various bacterial components, including lipopolysaccharides, peptidoglycans, and proteins. These components act as antigens and stimulate the immune system to produce cytokines and chemokines. The cytokines and chemokines then activate various immune cells, including macrophages, natural killer cells, and T cells, which help to eliminate pathogens and infected cells.
Biochemical and Physiological Effects:
OM-85 has been shown to have various biochemical and physiological effects. It has been shown to increase the production of cytokines and chemokines, as well as enhance the phagocytic activity of macrophages. OM-85 has also been shown to increase the number of T cells and natural killer cells in the blood. These effects help to enhance the immune response and improve the body's ability to fight infections.
Vorteile Und Einschränkungen Für Laborexperimente
OM-85 has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its immunomodulatory effects. It is also relatively easy to obtain and can be used in various in vitro and in vivo experiments. However, OM-85 has some limitations. It is a complex mixture of bacterial lysates, which can make it difficult to identify the specific components responsible for its immunomodulatory effects. Additionally, the effects of OM-85 can vary depending on the species of bacteria used in its synthesis.
Zukünftige Richtungen
There are several future directions for the study of OM-85. One potential direction is to further investigate its use in the treatment of respiratory infections, including COPD and asthma. Another direction is to study its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, there is a need for further research to identify the specific components responsible for its immunomodulatory effects and to determine the optimal dosing and administration regimens.
Synthesemethoden
OM-85 is synthesized by combining bacterial lysates from eight different species of non-pathogenic bacteria. The bacterial lysates are then subjected to a series of purification steps to obtain the final product. The synthesis method for OM-85 is complex and requires expertise in microbiology and biochemistry.
Wissenschaftliche Forschungsanwendungen
OM-85 has been extensively studied for its immunomodulatory effects. It has been shown to enhance the immune response by increasing the production of cytokines and chemokines. OM-85 has been used in the treatment of respiratory infections, including acute bronchitis, recurrent respiratory infections, and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential use in the treatment of allergic rhinitis and asthma.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-4-5-9(10(14)7-8)13-12(15)11-3-2-6-16-11/h4-5,7,11,14H,2-3,6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEGZUGMHSQRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methylphenyl)oxolane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)





![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)






